molecular formula C26H26N4O4S B2771950 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1112034-93-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Katalognummer: B2771950
CAS-Nummer: 1112034-93-1
Molekulargewicht: 490.58
InChI-Schlüssel: YYGKWFCPZOZRGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

1. Synthesis of the Compound

The compound is synthesized through a multi-step process involving the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various substituents. The initial step involves reacting the amine with 4-methylbenzenesulfonyl chloride under alkaline conditions to yield sulfonamide derivatives. These intermediates are then further reacted with bromo-N-(un/substituted phenyl)acetamides to produce the final compound .

2.1 Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibition of key enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) treatment.
  • Acetylcholinesterase : Relevant in Alzheimer's disease (AD) therapy due to its role in neurotransmitter breakdown .

The synthesized compounds demonstrated varying degrees of inhibition against these enzymes in vitro, suggesting potential therapeutic applications.

2.2 Antioxidant Properties

Studies have shown that certain benzodioxin derivatives have antioxidant effects by inhibiting lipid peroxidation. For example, compounds derived from 2,3-dihydrobenzodioxins were found to be potent inhibitors of copper-induced peroxidation in low-density lipoproteins (LDL), outperforming standard antioxidants like probucol .

The biological activity of this compound is thought to involve:

  • Interaction with Enzymatic Pathways : The compound's structure allows it to bind effectively to enzyme active sites or allosteric sites.
  • Formation of Stable Complexes : Its ability to form stable complexes with metal ions may influence various biochemical pathways and enhance its therapeutic efficacy .

4. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated significant inhibition of α-glucosidase and acetylcholinesterase enzymes; potential for T2DM and AD therapies.
Identified antioxidant properties through lipid peroxidation inhibition; compounds showed higher potency than probucol.
Highlighted selectivity for specific kinases in cancer models; indicated potential for use in targeted cancer therapies.

5. Conclusion

This compound represents a promising candidate for further pharmacological research due to its diverse biological activities and mechanisms of action. Continued investigation into its efficacy and safety profiles will be essential for developing therapeutic applications in treating metabolic disorders and neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-16(2)30-25(32)24-23(19(14-29(24)3)17-7-5-4-6-8-17)28-26(30)35-15-22(31)27-18-9-10-20-21(13-18)34-12-11-33-20/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGKWFCPZOZRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.